molecular formula C8H9NO B034833 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole CAS No. 104704-31-6

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole

Cat. No. B034833
M. Wt: 135.16 g/mol
InChI Key: RSWIYWDWUHQXIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related structures, like 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives, has been achieved through a silver(I)-catalyzed domino cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction, highlighting the potential for synthesizing complex molecules with both furan and pyrrole rings under mild conditions (Peng et al., 2020).

Molecular Structure Analysis

The structure of molecules like "5-(furan-2-yl)-3,4-dihydro-2H-pyrrole" involves significant electron delocalization within its heterocyclic core, affecting its electrochemical and electronic properties. Studies on similar molecules demonstrate that substitutions on the furan and pyrrole rings can drastically influence their molecular structures and stability (Hildebrandt et al., 2011).

Chemical Reactions and Properties

The reactivity of the furan and pyrrole components towards various synthetic methods, like ethynylation, offers a pathway to modify and create new structures. The selective ethynylation of 2-(furan-2-yl)pyrroles showcases the potential for targeted chemical modifications, providing a way to synthesize related compounds with varying substituents (Sobenina et al., 2014).

Physical Properties Analysis

The physical properties of such molecules are largely influenced by their molecular structure, where the presence of furan and pyrrole rings contributes to their optical and electronic characteristics. The synthesis and characterization of related compounds have provided insight into how the arrangement of these rings affects the physical properties, including their photophysical behavior and electronic communication within the molecule (Yeh et al., 2013).

Chemical Properties Analysis

The chemical properties of "5-(furan-2-yl)-3,4-dihydro-2H-pyrrole" and similar compounds are characterized by their reactivity in various chemical reactions. The presence of the furan and pyrrole rings makes these compounds versatile participants in organic synthesis, capable of undergoing a range of reactions to form complex molecules with potential applications in materials science and organic electronics (Li et al., 2012).

Scientific Research Applications

  • Synthesis of Compounds : It is used for synthesizing various compounds and their reactions with amino acids and hydrazines (Saçmacı et al., 2005).

  • Potential for Large Libraries of Isosteres : The synthesized tetra-substituted furan[3,2-b]pyrroles have the potential for large libraries of isosteres for the indole scaffold, which is significant in medicinal chemistry (Milkiewicz et al., 2003).

  • Inhibitors of p38 Kinase : 3-pyridyl-2,5-diaryl-pyrroles, a derivative, are potent, orally bioavailable inhibitors of p38 kinase and reduce secondary paw swelling in a rat adjuvant arthritis model (de Laszlo et al., 1998).

  • Organic Field Effect Transistors and Polymer Solar Cells : A polymer with 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione showed excellent performance in both organic field effect transistors and polymer solar cells (Yuan et al., 2012).

  • Synthesis of Fluorescent Compounds : Novel furans and pyrroles synthesized in a one-pot process exhibit strong blue fluorescence with considerable Stokes shifts (Braun & Müller, 2004).

  • Antimicrobial Activities : Some synthesized compounds showed promising antimicrobial activities (Hassan, 2007).

  • Synthesis of Copolymers for Transistors : The synthesized alternating copolymers, P(FDPP-FVF) and P(ThDPP-FVF), show potential for solution-processable organic field effect transistors (OFETs) with high hole mobilities (Du et al., 2017).

Future Directions

The study of furan and pyrrole derivatives is a vibrant field of research due to their prevalence in natural products and medicinal chemistry. Future research on “5-(furan-2-yl)-3,4-dihydro-2H-pyrrole” could involve exploring its potential biological activity, developing more efficient synthesis methods, or studying its reactivity in various chemical reactions .

properties

IUPAC Name

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIYWDWUHQXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289254
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole

CAS RN

104704-31-6
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104704-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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